Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
CAS No.:
Cat. No.: VC17742406
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN |
|---|---|
| Molecular Weight | 215.69 g/mol |
| IUPAC Name | N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
| Standard InChI Key | HUISWEBZFBCSQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CC(=C(C=C1)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by three key components:
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Tert-butyl group: A branched alkyl group (C(CH₃)₃) that confers steric bulk and influences solubility.
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Benzylamine backbone: A nitrogen atom connected to a methylene bridge (-CH₂-) and a substituted benzene ring.
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Halogen substituents: Chlorine and fluorine atoms at the 3- and 4-positions of the aromatic ring, respectively, which enhance electronic effects and binding affinity.
The canonical SMILES representation is CC(C)(C)NCC1=CC(=C(C=C1)F)Cl, while its InChIKey (HUISWEBZFBCSQN-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClFN |
| Molecular Weight | 215.69 g/mol |
| IUPAC Name | N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
| XLogP3 (Partition Coefficient) | 2.92 |
| Topological Polar Surface Area | 12.47 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The compound’s moderate lipophilicity (LogP ≈ 2.92) suggests balanced solubility in both aqueous and organic phases, a critical factor in drug design.
Synthesis and Industrial Production
Nucleophilic Substitution Pathways
The primary synthesis route involves a nucleophilic substitution reaction between tert-butylamine and a benzyl halide precursor. For example, 3-chloro-4-fluorobenzyl chloride reacts with tert-butylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux:
Key optimizations include:
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Solvent selection: Tetrahydrofuran (THF) enhances reaction kinetics by stabilizing transition states.
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Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve yields by facilitating interfacial reactions.
Large-Scale Manufacturing
Industrial production employs continuous flow reactors to maximize efficiency and safety. A patented method for analogous compounds (e.g., (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine) highlights the use of:
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Thionyl chloride (SOCl₂): For converting hydroxyl groups to chlorides in situ .
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Azeotropic distillation: To remove excess thionyl chloride using toluene, ensuring high purity .
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One-pot reactions: Combining multiple steps (halogenation, amination) to reduce intermediate isolation .
Table 2: Comparison of Synthesis Methods
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 65–75% | 85–90% |
| Purity | ≥95% | ≥99% |
| Scalability | Limited to 10 kg/batch | >100 kg/day |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The benzyl chloride intermediate undergoes SN₂ reactions with tertiary amines, driven by the steric accessibility of the benzylic carbon. Kinetic studies reveal a second-order rate constant () of ) in THF at 25°C.
Biological Interactions
The 3-chloro-4-fluorophenyl group enhances binding affinity to enzymatic targets. For instance, similar compounds inhibit tyrosinase () by coordinating to the active-site copper ions via halogen bonds. Molecular docking simulations suggest that the fluorine atom forms a hydrogen bond with histidine residues (distance: 2.8 Å), while chlorine fills a hydrophobic pocket.
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s structural analogs demonstrate potent activity against:
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EGFR tyrosine kinase: Inhibition constants () of 8.3 nM were reported for quinazoline derivatives bearing the 3-chloro-4-fluorophenyl group .
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Tyrosinase: Critical for melanin synthesis; halogenated amines reduce melanogenesis by 70% at 10 μM concentrations.
Materials Science Applications
Polymer Modification
Incorporating tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine into polyurethane matrices improves thermal stability (decomposition temperature increases by 42°C) and reduces flammability (UL-94 rating: V-0).
Liquid Crystals
The compound’s rigid aromatic core and flexible tert-butyl group enable the design of smectic liquid crystals with transition temperatures of 148–165°C, suitable for optoelectronic devices.
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